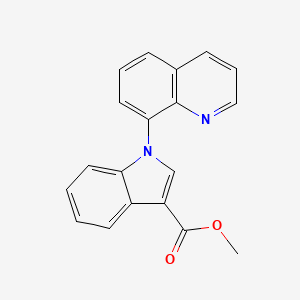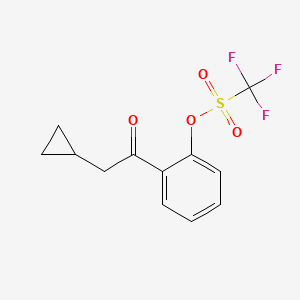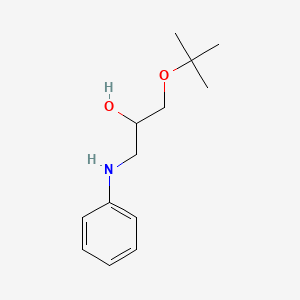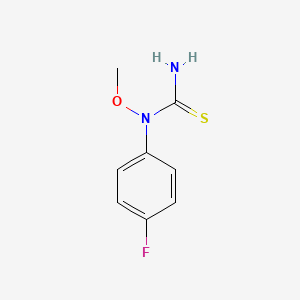
Bromo(dimethyl)octylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(dimethyl)octylsilane is an organosilicon compound with the chemical formula C10H23BrSi. It is a member of the broader class of organosilanes, which are compounds containing silicon atoms bonded to organic groups. This compound is particularly notable for its bromine atom, which imparts unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromo(dimethyl)octylsilane can be synthesized through various methods. One common approach involves the reaction of octylmagnesium bromide with dimethylchlorosilane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
C8H17MgBr+(CH3)2SiCl→C10H23BrSi+MgClBr
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions, where octylmagnesium bromide is reacted with dimethylchlorosilane in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bromo(dimethyl)octylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding silanols.
Oxidation Reactions: The silicon atom can be oxidized to form siloxanes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrosilane.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or ozone (O3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Major Products
Substitution: Silanols (e.g., dimethyloctylsilanol)
Oxidation: Siloxanes (e.g., dimethyloctylsiloxane)
Reduction: Hydrosilanes (e.g., dimethyloctylsilane)
Aplicaciones Científicas De Investigación
Bromo(dimethyl)octylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of hydrophobic coatings and as a coupling agent in the manufacture of composite materials.
Mecanismo De Acción
The mechanism of action of bromo(dimethyl)octylsilane primarily involves its ability to form stable bonds with various substrates. The bromine atom acts as a leaving group, allowing the silicon atom to form bonds with other atoms or molecules. This reactivity is exploited in various applications, such as surface modification and the synthesis of complex organosilicon compounds.
Comparación Con Compuestos Similares
Similar Compounds
Chloro(dimethyl)octylsilane: Similar in structure but contains a chlorine atom instead of bromine.
Trimethoxysilane: Contains three methoxy groups attached to silicon.
Polydimethylsilane: A polymeric form with repeating dimethylsilane units.
Uniqueness
Bromo(dimethyl)octylsilane is unique due to its bromine atom, which imparts distinct reactivity compared to its chloro and methoxy counterparts. The bromine atom is a better leaving group, making this compound more reactive in substitution reactions. This property is particularly useful in synthetic chemistry, where high reactivity is often desired.
Propiedades
Número CAS |
876727-49-0 |
|---|---|
Fórmula molecular |
C10H23BrSi |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
bromo-dimethyl-octylsilane |
InChI |
InChI=1S/C10H23BrSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3 |
Clave InChI |
GMWBJIVQYWGANX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Si](C)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro-](/img/structure/B12586647.png)



![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene](/img/structure/B12586685.png)
![n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12586693.png)

![Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]-](/img/structure/B12586700.png)


![4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12586707.png)

![Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B12586718.png)
